Bgt226

Description

This compound Maleate is the maleate form of this compound, a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. Upon administration, this compound specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability; apoptotic cell death may ensue. Bax is a member of the proapoptotic Bcl2 family of proteins.

BGT-226 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

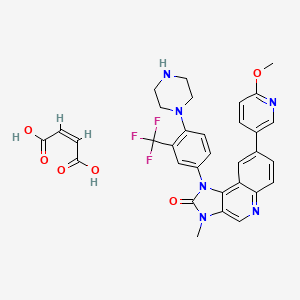

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMAKUNSXIEKN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245537-68-1 | |

| Record name | BGT-226 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGT-226 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bgt226: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bgt226 (NVP-BGT226) is a potent, orally bioavailable small molecule inhibitor that targets class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling cascade is a critical pathway regulating cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway.

PI3K Inhibition: this compound shows potent inhibitory activity against class I PI3K isoforms, with IC50 values of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ, respectively[1][2]. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

mTOR Inhibition: this compound also directly inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The inhibition of mTORC1 leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 further contributes to the suppression of Akt signaling, as mTORC2 is responsible for the phosphorylation of Akt at serine 473, which is required for its full activation.

The simultaneous inhibition of both PI3K and mTOR by this compound results in a more profound and sustained blockade of this critical signaling pathway compared to inhibitors that target either kinase alone.

Cellular Effects of this compound in Cancer Cells

The dual inhibition of the PI3K/mTOR pathway by this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

Cell Cycle Arrest

A predominant effect of this compound across various cancer cell lines is the induction of cell cycle arrest, primarily in the G0/G1 phase[3][4][5]. This is a consequence of the reduced signaling through the PI3K/Akt/mTOR pathway, which is essential for the expression of key cell cycle regulatory proteins such as cyclin D1. By arresting cells in G0/G1, this compound prevents their entry into the S phase, thereby halting cell proliferation. In some cancer cell lines, such as pancreatic cancer cells, this compound has been shown to induce G0/G1 arrest in about 90-95% of the cell population[5].

Induction of Apoptosis

This compound can induce apoptosis, or programmed cell death, in several cancer cell types[3]. The inhibition of the PI3K/Akt pathway, a key pro-survival signal, leads to the activation of the intrinsic apoptotic cascade. This is often characterized by the cleavage of caspase-9, caspase-7, and poly (ADP-ribose) polymerase (PARP)[3]. For instance, in hepatocellular carcinoma (HCC) cell lines, treatment with 0.5 μM this compound for 24 hours resulted in the cleavage of these apoptotic markers[3].

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been shown to induce autophagy in cancer cells, as evidenced by the increased expression of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and the degradation of p62/SQSTM1[6]. The role of this compound-induced autophagy appears to be context-dependent. In some cases, it may act as a survival mechanism, and its inhibition can enhance the cytotoxic effects of this compound[3][6]. For example, co-treatment with autophagy inhibitors like chloroquine or 3-methyladenine has been shown to increase the cytotoxicity of this compound in HCC cells[3].

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Downstream Effects | Reference |

| Head and Neck | FaDu | 23.1 ± 7.4 | G0/G1 arrest, Autophagy | [2] |

| OECM1 | 12.5 ± 5.1 | G0/G1 arrest, Autophagy | [2] | |

| Hepatocellular Carcinoma | Mahlavu | ~500 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] |

| SNU449 | ~750 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |

| SNU475 | ~600 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |

| HepG2 | ~1000 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |

| Hep3B | ~800 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |

| Pancreatic Cancer | MiaPaCa-2 | Not specified | G0/G1 arrest (86.9% at 100 nM) | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Head and Neck | FaDu | 2.5 mg/kg, p.o., daily for 3 weeks | 34.7% reduction | [7] |

| FaDu | 5 mg/kg, p.o., daily for 3 weeks | 76.1% reduction | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-LC3B, anti-p62, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the Western blot analysis.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound dual inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor that effectively blocks the PI3K/Akt/mTOR signaling pathway in cancer cells. This comprehensive inhibition leads to a variety of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and modulation of autophagy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound and other PI3K/mTOR pathway inhibitors. Further investigation into the nuanced roles of this compound-induced autophagy and its potential in combination therapies will be crucial for its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

NVP-BGT226: A Technical Guide to Dual PI3K/mTOR Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-BGT226 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy.[2] This document provides an in-depth technical overview of NVP-BGT226, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The quantitative data presented herein demonstrates the compound's efficacy in inhibiting cancer cell growth and proliferation both in vitro and in vivo, supporting its potential as a therapeutic agent.

Introduction to NVP-BGT226

NVP-BGT226 is a novel imidazoquinoline derivative that acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTORC1/2.[3] By targeting both PI3K and mTOR, NVP-BGT226 offers a comprehensive blockade of this critical signaling cascade, which is often hyperactivated in a wide range of human cancers.[2] Preclinical studies have demonstrated its potent anti-proliferative and cytotoxic effects across various cancer cell lines, including those with resistance to other therapies.[4][5] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of NVP-BGT226.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[6] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activate PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).[8] Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.[7]

NVP-BGT226 exerts its inhibitory effects at two key nodes of this pathway:

-

PI3K Inhibition: It directly inhibits the catalytic activity of class I PI3K isoforms (p110α, β, γ, and δ).

-

mTOR Inhibition: It inhibits both mTORC1 and mTORC2, preventing the phosphorylation of their respective downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

This dual inhibition leads to a robust suppression of the entire signaling cascade, resulting in cell cycle arrest, induction of autophagy, and, in some cases, apoptosis-independent cell death.[1][2]

Preclinical Data

The anti-tumor activity of NVP-BGT226 has been extensively evaluated in a variety of preclinical models.

In Vitro Efficacy

NVP-BGT226 demonstrates potent inhibitory activity against a broad panel of cancer cell lines, with IC50 values typically in the low nanomolar range.

Table 1: In Vitro Inhibitory Activity of NVP-BGT226

| Parameter | Target | IC50 (nM) |

| Enzymatic Activity | PI3Kα | 4 |

| PI3Kβ | 63 | |

| PI3Kγ | 38 | |

| Cellular Growth | FaDu (Head and Neck) | 23.1 ± 7.4 |

| OECM1 (Head and Neck) | 12.5 ± 5.1 | |

| SCC4 (Head and Neck) | 7.4 - 30.1 | |

| TU183 (Head and Neck) | 7.4 - 30.1 | |

| KB (Head and Neck) | 7.4 - 30.1 | |

| Mahlavu (Hepatocellular) | ~550 | |

| SNU449 (Hepatocellular) | ~500 | |

| Hep3B (Hepatocellular) | 1220 | |

| HepG2 (Hepatocellular) | 1350 |

Data compiled from multiple sources.[6][9][10]

Studies have shown that NVP-BGT226 induces a G0/G1 phase cell cycle arrest.[1][2] Furthermore, it has been observed to induce autophagy in cancer cells, a process that can contribute to cell death.[2] Interestingly, in some cell lines, NVP-BGT226-induced cell death occurs through an apoptosis-independent pathway.[2]

In Vivo Efficacy

In xenograft models, orally administered NVP-BGT226 has been shown to significantly delay tumor growth in a dose-dependent manner.

Table 2: In Vivo Anti-Tumor Efficacy of NVP-BGT226

| Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition (%) |

| FaDu (Head and Neck) | Athymic Mice | 2.5 mg/kg, p.o., 3 weeks | 34.7 |

| 5 mg/kg, p.o., 3 weeks | 76.1 |

Data from Chang et al., 2011.[11]

These in vivo studies also demonstrated a corresponding inhibition of downstream signaling molecules, such as phosphorylated p70 S6 kinase, in the tumor tissue.[2]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of NVP-BGT226.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with NVP-BGT226.

Materials:

-

Cancer cell lines

-

NVP-BGT226

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of NVP-BGT226 or vehicle control (DMSO) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

NVP-BGT226

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of NVP-BGT226 and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of NVP-BGT226 in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell lines

-

Matrigel (optional)

-

NVP-BGT226 formulation for oral administration

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer NVP-BGT226 or vehicle control orally at the desired dose and schedule.

-

Data Collection: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for pathway biomarkers).

Conclusion

NVP-BGT226 is a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway makes it a promising candidate for the treatment of various cancers. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of NVP-BGT226. Researchers and drug development professionals are encouraged to utilize this information to design and execute robust preclinical studies to further elucidate the efficacy and mechanism of action of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. ijpbs.com [ijpbs.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. rsc.org [rsc.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

The Dual Role of Bgt226 in Cellular Demise: A Technical Guide to Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Bgt226 (NVP-BGT226) has emerged as a potent anti-cancer agent, primarily owing to its dual inhibitory action on phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces two critical forms of programmed cell death: apoptosis and autophagy. The information presented herein is curated from preclinical studies to support further research and drug development endeavors.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its cytotoxic effects by targeting the constitutively active PI3K/Akt/mTOR signaling pathway, a common feature in many human cancers, including hepatocellular carcinoma (HCC) and head and neck cancers.[1][2][3][6] By inhibiting both PI3K and mTOR, this compound effectively disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[4][6] Notably, this compound has been shown to inactivate p-Akt and the ribosomal protein S6 (p-S6) at nanomolar concentrations, demonstrating its high potency.[1][2][3]

This compound-Induced Apoptosis: A Caspase-Dependent Cascade

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][3] This process is characterized by a series of morphological and biochemical events, including chromatin condensation and the activation of a caspase cascade.

Key Molecular Events in this compound-Induced Apoptosis

Studies have demonstrated that this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), Caspase-9, and the effector Caspase-7 in a dose-dependent manner.[1] The involvement of the intrinsic apoptosis pathway is further substantiated by the observation that the pan-caspase inhibitor Z-VAD-fmk can significantly inhibit this compound-induced cell death.[1][3]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in several studies. The following table summarizes key findings from research on hepatocellular carcinoma cell lines.

| Cell Line | Treatment Duration | This compound Concentration | Observed Effect | Reference |

| Mahlavu, SNU475, Hep3B | 24 hours | 0.5 µM | Cleavage of PARP, Caspase-9, and Caspase-7 | [1] |

| Mahlavu, SNU475, Hep3B | 24 hours | 0.1 to 0.5 µM | Increased Annexin-V positive cells | [1] |

| Mahlavu | 24 hours | 0.1 to 0.5 µM | Nuclear chromatin condensation (DAPI staining) | [1][3] |

| Mahlavu, SNU449 | 24 hours | IC50 value | Cell death inhibited by 75 µM Z-VAD-fmk | [1][3] |

This compound-Induced Autophagy: A Double-Edged Sword

In addition to apoptosis, this compound also triggers autophagy, a cellular self-degradation process.[1][3][6] This is evidenced by the increased expression and lipidation of microtubule-associated protein light chain 3 (LC3) from LC3A/B I to LC3A/B II, and the degradation of p62/SQSTM1.[6][7]

The Protective Role of Autophagy in Response to this compound

Interestingly, studies suggest that autophagy induced by this compound may initially serve as a protective mechanism for cancer cells.[1] Inhibition of autophagy using agents like chloroquine (CQ) or 3-methyladenine (3-MA) has been shown to sensitize cancer cells to the cytotoxic effects of this compound, leading to increased cell death.[1][6][7]

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy and the sensitizing effect of its inhibition are supported by the following data:

| Cell Line | Treatment | This compound Concentration | Inhibitor Concentration | Observed Effect | Reference |

| SNU475, Mahlavu | This compound | Dose-dependent | - | Increased LC3A/B II, decreased p62 | [7] |

| SNU475, Mahlavu | This compound + CQ | 0.5 µM | 10 µM | Further increase in LC3A/B II levels | [1][7] |

| SNU475, Mahlavu | This compound + CQ | 0.5 µM | 10 and 25 µM | Increased cytotoxicity | [1][7] |

| SNU475, Mahlavu, Hep3B, HepG2 | This compound + 3-MA | 0.5 µM | Not specified | Increased cytotoxicity | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes induced by this compound, the following diagrams have been generated using the DOT language.

Signaling Pathways

References

- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of NVP-BGT226: A Dual PI3K/mTOR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NVP-BGT226 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting two key nodes in a critical signaling pathway frequently dysregulated in cancer, NVP-BGT226 has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to NVP-BGT226, intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of inhibitors that can simultaneously target multiple key components of this pathway, such as the dual PI3K/mTOR inhibitor NVP-BGT226, represents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.

NVP-BGT226, an imidazoquinoline derivative, is an ATP-competitive inhibitor of all class I PI3K isoforms and mTORC1/2.[1] Its ability to block both PI3K and mTOR signaling leads to a more complete shutdown of the pathway compared to single-agent inhibitors.

Discovery and Medicinal Chemistry

The development of NVP-BGT226 stemmed from medicinal chemistry efforts to create potent and selective kinase inhibitors. While a detailed step-by-step synthesis is not publicly available, its chemical name is 8-(6-methoxy-pyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydroimidazo[4,5-c]quinolin-2-one. The structure-activity relationship (SAR) studies for the broader class of imidazoquinoline inhibitors have focused on optimizing potency and selectivity against PI3K and mTOR kinases.

Mechanism of Action

NVP-BGT226 exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to the downstream suppression of key signaling molecules, including AKT, S6 ribosomal protein, and 4E-BP1. The consequences of this pathway blockade are multifaceted and include:

-

Cell Cycle Arrest: NVP-BGT226 induces a G0/G1 phase cell cycle arrest in cancer cells, preventing their proliferation.[1]

-

Induction of Apoptosis: In many cancer cell lines, NVP-BGT226 treatment leads to programmed cell death, or apoptosis.[1]

-

Autophagy Modulation: The compound has also been shown to induce autophagy, a cellular self-degradation process, which can contribute to its anti-tumor effects in certain contexts.[2]

Signaling Pathway Diagram

Preclinical Development

In Vitro Activity

NVP-BGT226 has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| FaDu | Head and Neck | 23.1 ± 7.4 | [3] |

| OECM1 | Head and Neck | 12.5 ± 5.1 | [3] |

| KB | Head and Neck | 7.4 | [3] |

| SCC4 | Head and Neck | 7.4 - 30.1 | [4] |

| TU183 | Head and Neck | 7.4 - 30.1 | [4] |

| Mahlavu | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |

| SNU449 | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |

| SNU475 | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |

| Hep3B | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |

| HepG2 | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |

In Vivo Efficacy

In xenograft models of human cancer, orally administered NVP-BGT226 has shown significant dose-dependent tumor growth inhibition.

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| FaDu Xenograft (mice) | Head and Neck | 2.5 mg/kg, oral, daily for 21 days | 34.7% tumor growth reduction | [4] |

| FaDu Xenograft (mice) | Head and Neck | 5 mg/kg, oral, daily for 21 days | 76.1% tumor growth reduction | [4] |

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies in animals revealed that NVP-BGT226 is orally bioavailable. Formal preclinical toxicology studies under Good Laboratory Practice (GLP) are a standard part of drug development to assess the safety profile of a new chemical entity.[5][6] These studies typically involve dose-range finding and definitive studies in both rodent and non-rodent species to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials.[5] While specific GLP toxicology reports for NVP-BGT226 are not publicly available, the adverse events observed in early clinical trials provide insights into its safety profile in humans.

Clinical Development

NVP-BGT226 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[7] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.

A Phase I study in Japanese patients with advanced solid cancers established a tolerated dose of 100 mg administered three times a week.[7] The most frequently reported treatment-related adverse events were diarrhea, nausea, decreased appetite, vomiting, and fatigue, which were mostly grade 1 or 2.[7] The pharmacokinetic analysis showed that NVP-BGT226 was rapidly absorbed, and systemic exposure increased with dose.[7] While some patients experienced stable disease, information on Phase II and subsequent clinical trials is limited.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of NVP-BGT226 or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[1]

Western Blot Analysis

-

Cell Lysis: Cells treated with NVP-BGT226 or control are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, p-mTOR, total AKT, total mTOR, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with NVP-BGT226 or control for a specified time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.[2]

Experimental Workflow Diagram

References

- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. youtube.com [youtube.com]

- 6. criver.com [criver.com]

- 7. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

BGT226: A Technical Guide to its Specificity as a Pan-PI3K and mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor belonging to the imidazoquinoline class of compounds. It is characterized as a dual pan-Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the specificity and isoform targeting of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms and mTOR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these key targets.

| Target | IC50 (nM) |

| PI3Kα | 4 |

| PI3Kβ | 63 |

| PI3Kγ | 38 |

| PI3Kδ | 5 |

| mTOR | ~1-20.7 |

Note: IC50 values are compiled from multiple sources and may vary based on specific assay conditions.[3][4]

Specificity and Isoform Targeting

This compound is classified as a pan-PI3K inhibitor due to its potent activity against all four Class I PI3K isoforms: α, β, γ, and δ.[3] The IC50 values indicate a particularly high potency against PI3Kα and PI3Kδ. The p110α catalytic subunit of PI3K is frequently mutated in human cancers, making it a key therapeutic target.[5]

In addition to its pan-PI3K activity, this compound is a potent inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and proliferation downstream of the PI3K/AKT pathway.[1] This dual inhibition of both PI3K and mTOR allows this compound to block the signaling cascade at two critical nodes, potentially leading to a more profound and durable anti-proliferative effect compared to inhibitors that target only a single component of the pathway.

Signaling Pathway Inhibition

The mechanism of action of this compound involves the direct inhibition of the catalytic activity of PI3K and mTOR. By blocking PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT. The subsequent inhibition of mTOR by this compound further disrupts the signaling cascade, leading to reduced phosphorylation of key mTOR substrates like S6 ribosomal protein and 4E-BP1. The culmination of these inhibitory actions is the suppression of cell growth, proliferation, and survival.[6]

Experimental Protocols

The determination of the inhibitory activity and specificity of this compound relies on a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to determine the in vitro potency of kinase inhibitors.

Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (conjugated to the substrate). Kinase inhibition leads to a decrease in the HTRF signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 4X Reaction Buffer containing MgCl2 and DTT. Dilute to 1X with water for use.[3]

-

Dilute the PI3K enzyme to the desired concentration in the Lipid Working Solution. The optimal enzyme concentration should be determined empirically through titration.[3]

-

Prepare the ATP Working Solution in 1X Reaction Buffer.

-

Prepare serial dilutions of this compound in 100% DMSO.

-

-

Assay Procedure (384-well format):

-

To the appropriate wells, add 0.5 µL of the this compound serial dilutions or DMSO for control.[3]

-

Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to all wells except the "minus enzyme" control, to which 14.5 µL of Lipid Working Solution without the enzyme is added.[3]

-

Initiate the kinase reaction by adding 5 µL of the ATP Working Solution to all wells.[3]

-

Incubate the reaction plate at room temperature for a defined period (e.g., 30 minutes).[3]

-

Stop the reaction by adding 5 µL of Stop Solution.[3]

-

Add 5 µL of the Detection Mix and incubate at room temperature for a specified time to allow for signal development.[3]

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Pathway Inhibition Assay (Western Blot)

Western blotting is a widely used technique to assess the phosphorylation status of key proteins within a signaling pathway in a cellular context, thereby confirming the on-target activity of an inhibitor.

Principle: This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., AKT, S6). A decrease in the phosphorylated protein signal upon inhibitor treatment indicates pathway inhibition.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed the cells of interest in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

-

Protein Lysate Preparation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for electrophoresis.

-

Separate the proteins on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.

-

Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each target.

-

Compare the normalized signals in the this compound-treated samples to the vehicle control to determine the extent of pathway inhibition.

-

Conclusion

This compound is a potent dual pan-PI3K and mTOR inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its strong inhibitory activity against all Class I PI3K isoforms, particularly the frequently mutated PI3Kα, and its dual targeting of mTOR, underscore its potential as a therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. A comprehensive understanding of the specificity and mechanism of action of such targeted therapies is crucial for their successful development and clinical application.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

BGT226: An In-Depth Technical Guide to its Effects on In Vitro Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of BGT226 (also known as NVP-BGT226) on cell cycle progression. This compound is a potent, orally bioavailable dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its cell cycle effects, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its anti-proliferative effects by targeting two key nodes in the PI3K/Akt/mTOR signaling pathway. It acts as a pan-PI3K inhibitor, affecting class I PI3K isoforms (α, β, γ), and also directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a comprehensive shutdown of the pathway, suppressing the phosphorylation of downstream effectors like Akt, S6 ribosomal protein, and 4E-BP1.[3][4] The suppression of this signaling cascade ultimately prevents the transcription of genes essential for cell cycle progression, leading to a halt in cell division.[5]

Quantitative Data on Cell Cycle Effects

In vitro studies across a multitude of cancer cell lines consistently demonstrate that this compound induces a potent cell cycle arrest, predominantly in the G0/G1 phase.[1][6][7] This arrest is often accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases.[3][6][8]

Data Presentation

The anti-proliferative activity and cell cycle effects of this compound have been quantified in various cancer cell types.

Table 1: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line Type | Representative Cell Lines | IC50 Range (nM) | Reference |

|---|---|---|---|

| Head and Neck Cancer | FaDu, SCC4, TU183, KB | 7.4 - 30.1 | [3][4] |

| Hepatocellular Carcinoma | Mahlavu, SNU449, SNU475, Hep3B, HepG2 | ~10 - 50 | [6][7] |

| Pancreatic Cancer | Panc-1, BxPc-3, AsPC-1, MiaPaCa-2 | Not explicitly stated, but effective at 10-100 nM | [9] |

| Multiple Myeloma | NCI-H929, U266, RPMI-8226, OPM2 | Nanomolar concentrations |[4] |

Table 2: Effect of this compound on Cell Cycle Phase Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|---|

| Pancreatic Cancer Mix | Control | ~50-60% | Not Reported | Not Reported | [1] |

| This compound | ~90-95% | Not Reported | Not Reported | [1] | |

| MiaPaCa-2 (Pancreatic) | Control | 55.6% | Not Reported | Not Reported | [4] |

| This compound (100 nM, 24h) | 86.9% | Not Reported | Not Reported | [4] | |

| Mahlavu & Hep3B (HCC) | Control | Lower | Higher | Higher | [6][7] |

| This compound (24h) | Significant Increase | Significant Decrease | Significant Decrease | [6][7] | |

| Head and Neck Cancer | Control | Lower | Higher | Higher | [3][8] |

| | this compound | Dose-dependent Increase | Concomitant Loss | Not Reported |[3][8] |

Note: The exact percentages can vary based on the specific cell line, drug concentration, and duration of exposure.

The G0/G1 arrest induced by this compound is a direct consequence of inhibiting the PI3K/mTOR pathway, which controls the expression of key cell cycle regulators. Western blot analyses have shown that this compound treatment leads to a reduction in the expression of G1-phase proteins such as Cyclin D1, Cyclin E, and CDK4.[10]

Experimental Protocols

Standardized protocols are crucial for assessing the effects of compounds like this compound on the cell cycle. Below are methodologies for key experiments cited in the literature.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., Panc-1, MiaPaCa-2 for pancreatic cancer; Mahlavu, Hep3B for hepatocellular carcinoma; FaDu for head and neck cancer) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][6]

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 10 nM to 1000 nM). Control cells are treated with an equivalent volume of DMSO.

-

Treatment Duration: Cells are exposed to this compound for various time points, typically ranging from 24 to 72 hours, depending on the specific assay.[1][9]

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Cell Cycle Analysis via Flow Cytometry

This is the primary method for quantifying cell cycle distribution.[11]

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or DMSO for a specified duration (e.g., 24 hours).

-

Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with cold PBS and fixed by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C for at least 2 hours or until analysis.

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A.[1][12] RNase A is crucial to prevent the staining of double-stranded RNA.[13]

-

Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.

-

Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram displays cell counts versus fluorescence intensity, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[12][13]

Western Blotting

-

Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Cyclin D1, Survivin, β-actin) overnight at 4°C.[1][6]

-

Secondary Antibody: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The dual PI3K/mTOR inhibitor this compound demonstrates potent in vitro activity across a range of cancer cell types. Its primary effect on cell cycle progression is the induction of a robust G0/G1 arrest. This is achieved through the comprehensive inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the downregulation of essential G1-phase cyclins and CDKs. The data consistently show a significant shift in cell populations towards the G0/G1 phase following this compound treatment. The detailed protocols provided herein offer a standardized framework for researchers to investigate and confirm these effects. These findings underscore the therapeutic potential of this compound as an anti-proliferative agent targeting a frequently activated oncogenic pathway.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Cell cycle-dependent activity of the novel dual PI3K-MTORC1/2 inhibitor NVP-BGT226 in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. auctoresonline.org [auctoresonline.org]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

Investigating the Dual Inhibitory Function of Bgt226: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bgt226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This dual inhibitory activity disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway frequently dysregulated in human malignancies, making this compound a compelling candidate for cancer therapy. This technical guide provides an in-depth overview of the core functions of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Core Mechanism: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both PI3K and mTOR kinases. This dual targeting is significant as it simultaneously blocks upstream signaling from PI3K and downstream signal transduction from mTOR, leading to a more comprehensive shutdown of the pathway compared to single-target inhibitors.[2] The primary consequence of this dual inhibition is the suppression of cell growth, proliferation, and survival, alongside the induction of apoptosis and autophagy in cancer cells.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components, leading to uncontrolled cell growth.

Quantitative Data on this compound Inhibitory Activity

The potency of this compound has been quantified against various isoforms of PI3K and in numerous cancer cell lines. This section presents a summary of these findings in tabular format for ease of comparison.

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against Class I PI3K isoforms, with a preference for the α-isoform.[1][3]

| Target | IC50 (nM) |

| PI3Kα | 4[1][3] |

| PI3Kβ | 63[1][3] |

| PI3Kγ | 38[1][3] |

| mTOR | 1[1] |

Table 1: this compound IC50 values against PI3K isoforms and mTOR.

Anti-proliferative Activity in Cancer Cell Lines

The dual inhibition of PI3K and mTOR by this compound translates to potent anti-proliferative effects across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Mahlavu | Hepatocellular Carcinoma | 550[4] |

| SNU449 | Hepatocellular Carcinoma | ~500[4] |

| SNU475 | Hepatocellular Carcinoma | Not explicitly stated, but sensitive[4] |

| Hep3B | Hepatocellular Carcinoma | 1220[4] |

| HepG2 | Hepatocellular Carcinoma | 1350[4] |

| FaDu | Head and Neck Cancer | 23.1 ± 7.4[1][3] |

| OECM1 | Head and Neck Cancer | 12.5 ± 5.1[1][3] |

| SCC4 | Head and Neck Cancer | 7.4 - 30.1 (range)[1] |

| TU183 | Head and Neck Cancer | 7.4 - 30.1 (range)[1] |

| KB | Head and Neck Cancer | 7.4 - 30.1 (range)[1] |

Table 2: this compound anti-proliferative IC50 values in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the dual inhibitory function of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7][8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[2][4][5][9][10][11][12][13][14][15][16][17][18]

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][24][25]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[24][25]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9][24][25]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR that demonstrates significant anti-cancer activity in a variety of preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in the treatment of human cancers.[26][27]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 10. benchchem.com [benchchem.com]

- 11. LC3B Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. biolegend.com [biolegend.com]

- 14. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]

- 15. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]

- 20. Phospho-S6 (Ser235, Ser236) Monoclonal Antibody (cupk43k), PE (12-9007-42) [thermofisher.com]

- 21. Immunocytochemistry/Immunofluorescence Protocol for LC3B/MAP1LC3B Antibody (NBP2-46892): Novus Biologicals [novusbio.com]

- 22. Anti-LC3B Antibodies | Invitrogen [thermofisher.com]

- 23. LC3A/LC3B Polyclonal Antibody (PA1-16931) [thermofisher.com]

- 24. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bgt226 in Hepatocellular Carcinoma (HCC) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bgt226, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in hepatocellular carcinoma (HCC) and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[3][4] this compound has demonstrated significant cytotoxic activity against HCC cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[3][5] These application notes provide detailed in vitro experimental protocols for studying the effects of this compound on HCC cells.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway, when activated by growth factors, leads to the phosphorylation of key downstream effectors that promote cell survival and proliferation. This compound's dual inhibition of PI3K and mTOR effectively shuts down this pro-survival signaling.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HCC cell lines after 48 hours of treatment, as determined by MTT assay.[3][5]

| Cell Line | IC50 (nM) at 48h |

| Mahlavu | 50 |

| SNU449 | 60 |

| SNU475 | 80 |

| Hep3B | 100 |

| HepG2 | 120 |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Mahlavu, SNU449, SNU475, Hep3B, and HepG2 human hepatocellular carcinoma cell lines.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound: Prepare a stock solution in DMSO and store at -20°C. Dilute to the desired final concentrations in culture medium before each experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound in HCC cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

HCC cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 24 or 48 hours.[3] Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI or 7-AAD).

Materials:

-

6-well plates

-

HCC cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

After 24 hours, treat with this compound at various concentrations (e.g., 0.1 µM to 0.5 µM) for 24 hours.[3]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI (or 7-AAD) and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Materials:

-

6-well plates

-

HCC cells

-

This compound

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.[3]

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. This compound has been shown to cause a G0/G1 phase arrest in HCC cells.[3]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

6-well plates

-

HCC cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-PARP, anti-Caspase 9, anti-Caspase 7, anti-β-actin).[3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat with this compound at various concentrations (e.g., 1 nM to 500 nM) for 1 to 24 hours, depending on the target.[3] For phosphorylation events, shorter incubation times (e.g., 1 hour) are often used.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent. This compound has been shown to decrease the phosphorylation of Akt and S6, and induce the cleavage of PARP and caspases in HCC cells.[3]

References

NVP-BGT226: A Potent Dual PI3K/mTOR Inhibitor for Cancer Therapy

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction